molecular formula C14H13ClN2O3S B2356947 N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 325474-69-9

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B2356947
CAS No.: 325474-69-9
M. Wt: 324.78
InChI Key: CAJQZVACVRTVJS-UHFFFAOYSA-N
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Description

N-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)acetamide (CAS 325474-69-9) is a sulfonamide-containing acetamide derivative with the molecular formula C₁₄H₁₃ClN₂O₃S and an average molecular weight of 324.78 g/mol . Its structure integrates a central acetamide group linked to a phenyl ring, which is substituted with a sulfamoyl moiety attached to a 4-chlorophenyl group . This molecular architecture is of significant interest in medicinal chemistry due to the pharmacological relevance of its components; sulfonamides are known for antimicrobial and antitumor properties, while acetamides are associated with analgesic activity . In scientific research, this compound serves as a valuable building block in chemistry for the synthesis of more complex molecules . Its mechanism of action is characterized by its interaction with specific molecular targets, such as enzymes. The sulfonamide group can coordinate with active site residues, notably by forming hydrogen bonds, which can lead to the inhibition of enzyme activity . This inhibition is central to its potential biological effects, which are under investigation for anti-inflammatory and analgesic actions . Furthermore, structurally related isatin-sulphonamide compounds have been studied as inhibitors of caspase enzymes, which are key mediators of apoptosis, with one study highlighting a 4-chlorophenylacetamide derivative as a moderate inhibitor of caspase-3 and -7 . Related sulfonamide derivatives are also actively researched as potent inhibitors of carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma and cancer . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJQZVACVRTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling for Sulfonamide Formation

Reaction Mechanism and Optimization

The copper-catalyzed synthesis, adapted from sulfonamide formation protocols, employs sodium 4-chlorobenzenesulfinate and 4-acetamidoaniline as precursors. In a representative procedure:

  • Reagents :

    • Sodium 4-chlorobenzenesulfinate (1.5 equiv)
    • 4-Acetamidoaniline (1.0 equiv)
    • CuBr₂ (0.15 equiv) as catalyst
    • K₂S₂O₈ (1.5 equiv) as oxidant
    • Na₄P₂O₇ (0.5 equiv) as stabilizing agent
  • Solvent System : Sulfolane (0.6 mL) and acetic acid (0.9 mL) for dual-phase solubility.

  • Conditions :

    • Temperature: 60°C
    • Duration: 12 hours under inert atmosphere

The reaction proceeds through a radical-mediated pathway where persulfate oxidizes Cu(I) to Cu(II), facilitating single-electron transfer to the sulfinate anion. This generates a sulfonyl radical that couples with the aniline nitrogen, followed by reductive elimination to form the N-S bond.

Yield and Purification

Post-reaction workup involves ethyl acetate extraction and silica gel chromatography (DCM/EtOAc 5:1), achieving 83% isolated yield for analogous structures. Critical parameters affecting yield include:

Parameter Optimal Range Effect on Yield
CuBr₂ Loading 0.1–0.2 equiv <70% at <0.1
Reaction Temperature 60–70°C ↓15% at 50°C
Sulfinate Purity >95% (HPLC) ↓20% at 90%

One-Pot Chlorosulfonation Approach

Industrial-Scale Synthesis

The patent-derived method (EP0115328B1) outlines an ecological synthesis avoiding aqueous waste:

  • Chlorosulfonation of Chlorobenzene :

    • Reagents: Chlorosulfonic acid (1.6 equiv), thionyl chloride (3.2 equiv)
    • Reaction: Generates 4-chlorobenzenesulfonyl chloride in situ
  • Amination with 4-Acetamidoaniline :

    • Direct addition of amine to sulfonyl chloride melt
    • Base: Triethylamine (1.1 equiv) for HCl scavenging
  • Workup :

    • Distillation under reduced pressure (0.1–1 mmHg)
    • Crystallization from toluene/hexane
Environmental and Operational Advantages

Key innovations include:

  • Waste Minimization : Gaseous byproducts (SO₂, HCl) scrubbed to produce recyclable H₂SO₄ and NaHSO₃.
  • Energy Efficiency : Exothermic chlorosulfonation (ΔH = −210 kJ/mol) enables thermal self-sustainability.
  • Purity Control : Co-produced 4,4'-dichlorodiphenyl sulfone (1–3%) removed via melt filtration.

Comparative Analysis of Methodologies

Efficiency Metrics

Metric Copper-Catalyzed Chlorosulfonation
Typical Yield 75–88% 70–85%
Reaction Time 12 h 8 h
Catalyst Cost $12/g (CuBr₂) None
Environmental Impact Moderate (Cu waste) Low (closed-loop)

Structural Validation Techniques

Post-synthetic characterization employs:

  • ¹H NMR : Aromatic protons at δ 7.6–8.1 ppm (sulfonamide aryl) and δ 2.1 ppm (acetamide CH₃).
  • HPLC-MS : Molecular ion at m/z 339.1 [M+H]⁺ with <2% impurities.
  • XRD : Confirms planarity of sulfonamide-aryl conjugation (dihedral angle <10°).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Reference Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Features
Target Compound 4-Chlorophenyl C₁₄H₁₃ClN₂O₃S 324.78 Acetamide, sulfonamide N–H∙∙∙O, C–H∙∙∙O (predicted)
N-(4-{[(4-Chloro-3-Nitrophenyl)Sulfonyl]Amino}Phenyl)Acetamide 4-Chloro-3-nitrophenyl C₁₄H₁₂ClN₃O₅S 369.78 Acetamide, sulfonamide, nitro Increased H-bond acceptors (nitro group)
N-{4-[(4-Methoxyphenyl)Sulfamoyl]Phenyl}Acetamide 4-Methoxyphenyl C₁₅H₁₆N₂O₄S 336.36 Acetamide, sulfonamide, methoxy O–H∙∙∙O (methoxy enhances H-bond donor capacity)
2-Chloro-N-(4-Chlorophenyl)Acetamide 4-Chlorophenyl (no sulfonamide) C₈H₇Cl₂NO 218.06 Acetamide, chloro N–H∙∙∙O (simpler H-bond network)
N-[4-(4-Methoxybenzenesulfonamido)Phenyl]Acetamide 4-Methoxybenzenesulfonamide C₁₅H₁₆N₂O₅S 348.36 Acetamide, sulfonamide, methoxy N–H∙∙∙O, C–H∙∙∙O (observed in crystal)
Key Observations:

Electron-Withdrawing vs. The methoxy group in is electron-donating, improving solubility in polar solvents compared to the chloro-substituted target compound.

Hydrogen Bonding and Crystal Packing: The target compound’s sulfonamide and acetamide groups enable N–H∙∙∙O and C–H∙∙∙O interactions, critical for stabilizing crystal lattices . The nitro analog may exhibit stronger intermolecular interactions due to additional H-bond acceptors (nitro O atoms). In the methoxy derivative , the methoxy oxygen acts as an H-bond donor, forming O–H∙∙∙O interactions that alter crystal packing compared to the chloro analog.

Biological Relevance :

  • Sulfonamide moieties are associated with antimicrobial activity, while acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) exhibit analgesic properties . Structural analogs with chloro or nitro groups may target similar pathways with modified potency or selectivity.

Biological Activity

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonamide group, which is known for its ability to inhibit specific enzymes and modulate various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Sulfonamide group : Imparts antibacterial and enzyme-inhibiting properties.
  • Chlorophenyl moiety : Enhances lipophilicity and biological activity.
  • Acetamide functionality : Contributes to the compound's pharmacokinetic properties.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This mechanism is crucial in its antibacterial properties and potential anti-cancer effects.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle, particularly at the G2/M phase .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other tested strains .

Anticancer Potential

The compound has shown promising results in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. IC50 values for these cell lines range from 0.87 μM to 12.91 μM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of inflammatory pathways mediated by specific enzymes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (μM)Mechanism of Action
AntimicrobialSalmonella typhiModerateEnzyme inhibition
AntimicrobialBacillus subtilisStrongEnzyme inhibition
AnticancerMCF-7 (Breast Cancer)0.87 – 12.91Apoptosis induction
AnticancerMDA-MB-2311.75 – 9.46Cell cycle arrest
Anti-inflammatoryVarious inflammatory modelsNot specifiedInhibition of inflammatory pathways

Case Study: Anticancer Activity in MCF-7 Cells

In a recent study, this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant increase in caspase 9 levels, suggesting activation of apoptotic pathways. The study concluded that the compound could serve as a potential candidate for further development in anticancer therapy .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, and how can purity be ensured?

  • Answer : Synthesis involves sulfonylation of 4-acetamidobenzenesulfonyl chloride with 4-chloroaniline, followed by acetylation. Key parameters include:

  • Temperature control : Reactions are typically conducted under reflux (e.g., acetic anhydride at 110–120°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonyl chlorides.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
    • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., acetamide proton at δ 2.1 ppm) and IR (sulfonamide S=O stretch at 1350–1150 cm1^{-1}) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Answer : A multi-technique approach is recommended:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., aromatic protons near δ 7.3–7.8 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 343.05 for C14_{14}H14_{14}ClN2_2O3_3S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How is the preliminary biological activity of this compound screened in drug discovery?

  • Answer : Initial screens focus on:

  • In vitro assays : COX-2 inhibition (IC50_{50}) or antimicrobial disk diffusion (e.g., against S. aureus) .
  • Analgesic models : Tail-flick or acetic acid-induced writhing tests in rodents, comparing efficacy to reference drugs like paracetamol .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Answer : Techniques include:

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg513 interactions with sulfonamide) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) .
  • Kinetic assays : Measure enzyme inhibition (e.g., kcat_{cat}/Km_m changes in COX-2 activity) .

Q. What structural modifications enhance the compound’s efficacy, and how are they validated?

  • Answer : Rational design strategies:

  • Electron-withdrawing groups : Introduce -NO2_2 at the phenyl ring to improve sulfonamide acidity, enhancing target binding .
  • Heterocyclic replacements : Substitute chlorophenyl with pyridyl groups to modulate solubility (logP < 3) .
  • Validation : QSAR models correlate substituent Hammett constants (σ) with bioactivity .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Answer : Case study from acylation reactions :

Amine SubstituentYield (%)mp (°C)
4-Methoxyaniline95131–133
2-Chloroaniline2089–90
  • Resolution : Steric hindrance (2-substituents) reduces nucleophilicity. Use DFT calculations to model transition states and optimize conditions (e.g., microwave-assisted synthesis) .

Q. What computational tools predict the compound’s stability and degradation pathways?

  • Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) to identify labile sites (e.g., sulfonamide S-N bond) .
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants (e.g., sulfonic acid derivatives) .

Q. How are byproducts like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide monitored during synthesis?

  • Answer :

  • Process Analytical Technology (PAT) : In-line FTIR detects hydroxylamine intermediates .
  • LC-MS/MS : Quantify byproducts using selective ion monitoring (SIM) for m/z 259.1 .

Methodological Resources

  • Structural Data : NIST Chemistry WebBook provides crystallographic parameters (e.g., InChIKey: WDOCBIHNYYQINH) .
  • Synthetic Protocols : Acta Crystallographica details reflux conditions and purification steps .
  • Biological Assays : Peer-reviewed protocols for COX-2 inhibition and cytotoxicity .

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